4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride
Overview
Description
“4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride” is a chemical compound with the CAS Number: 945459-82-5 . It has a molecular weight of 231.66 . The IUPAC name for this compound is 4-phenyl-1,4-azaphosphinane 4-oxide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride” is 1S/C10H14NOP.ClH/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 231.66 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current search results.Scientific Research Applications
Organophosphorus Chemistry
4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride is integral to organophosphorus chemistry, serving as a precursor for various phosphorus-containing compounds. For instance, ethyl 4-bromobutylphosphonochloridate reacts with phenylmagnesium bromide, followed by specific treatments, to yield 4-bromobutyl(phenyl)phosphinic acid. This compound, through further reactions, leads to 2-phenylperhydro-1,2-azaphosphorine 2-oxide. Such pathways highlight its role in synthesizing phosphorus compounds with potential applications in material science, catalysis, and organic synthesis (Hewitt & Newland, 1977).
Enzymic Evaluation
The compound has also been evaluated for its biochemical applications, specifically as an inhibitor in enzymic reactions. The design and synthesis of derivatives like 4-mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxide aim to inhibit mammalian dihydroorotase. This approach is based on the compound's affinity for zinc and its resemblance to the enzyme-catalyzed reaction's postulated tetrahedral transition state. Such studies not only illuminate its potential in medicinal chemistry but also contribute to our understanding of enzyme inhibition mechanisms (Manthey et al., 1998).
Photofunctional Materials
Recent research has also explored the optoelectronic properties of naphtho[2,1-e]-fused 1,2-azaphosphorine 2-oxides, derivatives related to 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride. These compounds exhibit bright fluorescence with tunable emission wavelengths, showcasing their potential for developing new photofunctional materials. Their strong self-dimerization behavior, explored through experimental and theoretical studies, provides insights into supramolecular chemistry, furthering the applications in materials science (Deng et al., 2019).
Safety and Hazards
The compound has been classified with the GHS06 and GHS08 pictograms, indicating that it can be hazardous . The hazard statements associated with it are H301, H340, H350, and H360FD . These suggest that the compound is toxic if swallowed, may cause genetic defects, may cause cancer, and may damage fertility or the unborn child . Therefore, appropriate safety measures should be taken while handling this compound.
properties
IUPAC Name |
4-phenyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NOP.ClH/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEECTAREUIURIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(CCN1)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClNOP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride | |
CAS RN |
945459-82-5 | |
Record name | 4-phenyl-1,4lambda5-azaphosphinan-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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